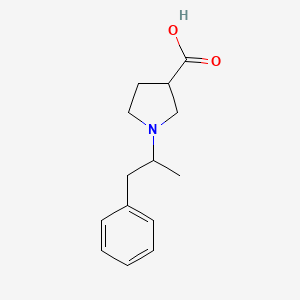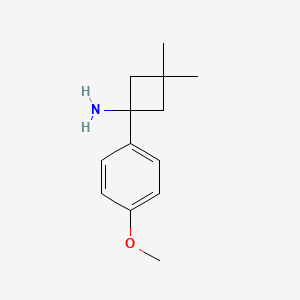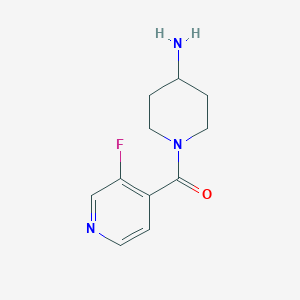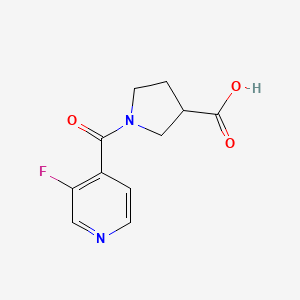![molecular formula C9H8Cl2N4 B1466316 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248967-92-1](/img/structure/B1466316.png)
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (DCPT) is a heterocyclic compound that has been studied extensively in the last few decades. It is a member of the triazole family, a group of compounds that are known for their wide range of biological activities. DCPT has been used in a variety of research applications, including drug design, biochemistry, and pharmacology. DCPT has been found to have antiviral, antifungal, and anti-inflammatory properties, as well as being a potential inhibitor of some cancer cell lines.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Preparation and Characterization : The compound has been synthesized through condensation, chlorination, and esterification reactions, with its structure confirmed by diffraction methods such as IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).
Biological Activities
- Antifungal Activity : A series of N-substituted derivatives of the compound showed promising antifungal activity against plant pathogenic fungi, highlighting the potential of these compounds in agricultural applications (A. Arnoldi et al., 2007).
- Antibacterial and Antifungal Properties : Novel derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their potential in combating microbial resistance (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Chemical Properties and Reactions
- Photolysis Study : Research on the photolysis of related compounds, like diclobutrazol, in methanol, has revealed significant differences in breakdown products and degradation rates under different conditions, which is important for understanding the environmental fate of these chemicals (T. Clark, C. S. James, D. Watkins, 1985).
Synthesis of Novel Compounds
- Cytotoxic and Antibacterial Activities : Derivatives with a 1,2,3-triazole ring showed cytotoxicity against cancer cell lines and excellent antibacterial activity against certain bacterial strains, indicating potential applications in cancer therapy and infection control (P. Salehi et al., 2016).
Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : Certain synthesized derivatives exhibited significant inhibitory activities against lipase and α-glucosidase, suggesting their potential use in treating conditions like obesity and diabetes (O. Bekircan, S. Ülker, E. Menteşe, 2015).
Multidentate Ligands and Complexes
- Construction of Copper(II) and Iron(III) Complexes : The compound's derivatives have been used to prepare multidentate ligands for constructing dinuclear metal complexes, important in catalysis and material science (Xiuli You, Zhenhong Wei, 2014).
Propriétés
IUPAC Name |
[1-(2,4-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECCJPIXVWZYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)

![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)


![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)


